3,5-Dimethoxyphenyl trifluoromethanesulfonate
Overview
Description
3,5-Dimethoxyphenyl trifluoromethanesulfonate is a chemical compound used in scientific research. It has diverse applications due to its unique properties, making it valuable in various fields of study. It is also known as 3,5-Dimethoxyphenol trifluoromethanesulfonate .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethoxyphenyl trifluoromethanesulfonate is C9H9F3O5S . Its linear formula is (CH3O)2C6H3OSO2CF3 . The molecular weight is 286.22 .Physical And Chemical Properties Analysis
The density of 3,5-Dimethoxyphenyl trifluoromethanesulfonate is 1.415 g/mL at 25 °C . Its refractive index is n20/D 1.4640 .Scientific Research Applications
Sulfonation Studies
The reactions of 3,5-dimethoxyphenol with sulfur trioxide have been explored, showing the formation of various sulfonic acids and derivatives. This research indicates potential applications in organic synthesis and the study of reaction mechanisms (Ansink & Cerfontain, 1991).
Catalyst in Cyclisation Reactions
Trifluoromethanesulfonic acid, a related compound, has been demonstrated as an effective catalyst in inducing cyclisation of homoallylic sulfonamides to form pyrrolidines and other polycyclic systems. This highlights its role in facilitating complex organic reactions (Haskins & Knight, 2002).
Molecular Magnetic Studies
Research on divalent transition-metal trifluoromethanesulfonates has led to the construction of single-molecule magnets. These studies are crucial for understanding magnetic behaviors in molecular systems (Li et al., 2005).
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate has shown remarkable catalytic activity in acylation of alcohols, especially effective in selective macrolactonization of omega-hydroxy carboxylic acids. This has implications for organic synthesis and pharmaceutical applications (Ishihara et al., 1996).
Organic Synthesis Applications
Trifluoromethanesulfonic acid has wide applications in organic synthesis, notably in electrophilic aromatic substitution reactions and in the synthesis of carbo- and heterocyclic structures (Kazakova & Vasilyev, 2017).
Labeling Reagent in Chromatography
2-(6,7-Dimethoxy-2,3-naphthalimido)ethyl trifluoromethanesulfonate has been synthesized as a labeling reagent for carboxylic acids in liquid chromatography, demonstrating its utility in analytical chemistry (Tanaka et al., 1994).
Safety And Hazards
3,5-Dimethoxyphenyl trifluoromethanesulfonate can cause serious eye irritation and skin irritation . In case of contact with eyes or skin, rinse thoroughly with plenty of water and consult a physician . If swallowed or inhaled, consult a physician immediately . It’s advised to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires involving this substance .
properties
IUPAC Name |
(3,5-dimethoxyphenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O5S/c1-15-6-3-7(16-2)5-8(4-6)17-18(13,14)9(10,11)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOBIQQRDHVTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OS(=O)(=O)C(F)(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407746 | |
Record name | 3,5-Dimethoxyphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxyphenyl trifluoromethanesulfonate | |
CAS RN |
60319-09-7 | |
Record name | 3,5-Dimethoxyphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethoxyphenyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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